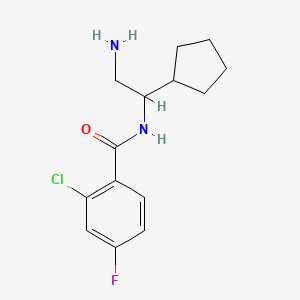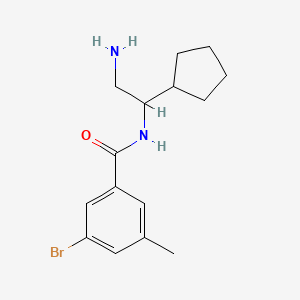
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPP-115 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have potential as a treatment for various neurological disorders, including addiction, depression, and anxiety. Its unique mechanism of action makes it an exciting area of research in the field of neuroscience.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which breaks down GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can help to reduce anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. It also has antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-115 is that it has a unique mechanism of action that makes it an exciting area of research. However, one of the limitations is that it is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that it may need to be administered multiple times in order to have a therapeutic effect.
Orientations Futures
There are a number of future directions for research on CPP-115. One area of research is its potential as a treatment for depression. Studies have shown that it can increase the levels of certain neurotransmitters that are associated with mood regulation. Another area of research is its potential as a treatment for cognitive impairment. Studies have shown that it can improve memory and learning in animals. Additionally, there is potential for CPP-115 to be used in combination with other drugs to enhance their therapeutic effects.
In conclusion, CPP-115 is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. Its unique mechanism of action makes it an exciting area of research, and there are a number of future directions for research on this compound. While there are limitations to its use in lab experiments, its potential therapeutic benefits make it a promising area of research in the field of neuroscience.
Méthodes De Synthèse
CPP-115 is synthesized by reacting 4-fluoro-2-methylbenzoic acid with N-(2-amino-1-cyclopentylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
CPP-115 has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. One of the most promising areas of research is its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animals addicted to cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
Propriétés
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-10-8-12(16)6-7-13(10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFILBDYKVJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)

![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)






![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)